1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methoxyethan-1-one
Description
1-{2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methoxyethan-1-one (CAS: 2034554-91-9) is a thienopyridine derivative with a molecular formula of C₁₀H₁₂ClNO₂S and a molecular weight of 245.73 g/mol . Its structure comprises a thieno[3,2-c]pyridine core substituted with a chlorine atom at the 2-position and a 2-methoxyethanone group at the 5-position. The SMILES notation (COCC(=O)N1CCc2sc(Cl)cc2C1) highlights the methoxyethyl ketone moiety linked to the nitrogen of the saturated thienopyridine ring .
Properties
IUPAC Name |
1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c1-14-6-10(13)12-3-2-8-7(5-12)4-9(11)15-8/h4H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJXCZHIEPROJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2=C(C1)C=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methoxyethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[3,2-c]pyridine core: This can be achieved by cyclization reactions involving appropriate precursors such as thiophene derivatives and pyridine derivatives.
Chlorination: Introduction of the chlorine atom at the 2-position of the thieno[3,2-c]pyridine ring can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group can be introduced through nucleophilic substitution reactions using methanol or other methoxy-containing reagents under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to a variety of substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and selectivity.
Scientific Research Applications
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methoxyethan-1-one has several scientific research applications:
Pharmaceuticals: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic effects, such as kinase inhibitors or antimicrobial agents.
Agrochemicals: The compound can be utilized in the development of new pesticides or herbicides due to its ability to interact with biological targets in plants and pests.
Material Science: Its unique chemical structure makes it suitable for the design of novel materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methoxyethan-1-one depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit protein kinases involved in cell signaling, leading to the suppression of cancer cell proliferation. The molecular targets and pathways involved would vary based on the specific bioactive derivative synthesized from this compound.
Comparison with Similar Compounds
2-Chloro-1-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one
2-Chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one
Prasugrel
tert-Butyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate
- Molecular Formula: C₁₂H₁₇NO₂S
- Key Features : A tert-butyl ester at the 5-position .
- The ester moiety allows for prodrug strategies, unlike the stable ketone in the target compound.
Structural and Functional Comparison Table
Biological Activity
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methoxyethan-1-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological activity, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C9H10ClNOS
- Molecular Weight : 215.70 g/mol
- CAS Number : 929974-47-0
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. The following sections summarize key findings related to its biological effects.
Antimicrobial Activity
Research indicates that compounds with similar thienopyridine structures exhibit significant antimicrobial properties. For instance, thieno[3,2-c]pyridines have demonstrated antibacterial and antifungal activities. A study highlighted that derivatives of thieno[3,2-c]pyridine showed promising results against various bacterial strains and fungi, suggesting that this compound may possess similar properties .
Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of thienopyridine derivatives against cancer cell lines. The compound was shown to inhibit cell proliferation effectively in several tumor cell lines. One study reported that thienopyridine analogs induced apoptosis in cancer cells through the activation of caspase pathways .
The mechanism of action for compounds like this compound may involve interaction with specific receptors or enzymes involved in cellular signaling pathways. For example, some thienopyridine derivatives have been found to act as inhibitors of certain kinases or to modulate the activity of G-protein coupled receptors (GPCRs), which are critical in various physiological processes .
Case Studies and Research Findings
Several studies have specifically investigated the biological activities of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
